molecular formula C12H16N4S B13428060 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B13428060
M. Wt: 248.35 g/mol
InChI Key: QQJUUPKRSADKDN-UHFFFAOYSA-N
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Description

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and an acetimidamide group

Preparation Methods

The synthesis of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene ring can be synthesized through the reaction of a suitable precursor with sulfur, while the pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.

Chemical Reactions Analysis

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Scientific Research Applications

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can be compared to other thiophene and pyrazole derivatives:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

2-(5-propan-2-yl-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide

InChI

InChI=1S/C12H16N4S/c1-8(2)11-5-10(9-3-4-17-7-9)15-16(11)6-12(13)14/h3-5,7-8H,6H2,1-2H3,(H3,13,14)

InChI Key

QQJUUPKRSADKDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC(=N)N)C2=CSC=C2

Origin of Product

United States

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